molecular formula C12H18FN B1400686 Butyl[(3-fluoro-4-methylphenyl)methyl]amine CAS No. 1178151-38-6

Butyl[(3-fluoro-4-methylphenyl)methyl]amine

Cat. No. B1400686
CAS RN: 1178151-38-6
M. Wt: 195.28 g/mol
InChI Key: UKLTWYVBRJUEDU-UHFFFAOYSA-N
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Description

“Butyl[(3-fluoro-4-methylphenyl)methyl]amine” is a chemical compound with the molecular formula C12H18FN. It has a molecular weight of 195.28 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters. For instance, the protodeboronation of pinacol boronic esters has been reported in the literature . This process involves a radical approach and is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular structure of “Butyl[(3-fluoro-4-methylphenyl)methyl]amine” consists of a butyl group attached to an amine that is further connected to a 3-fluoro-4-methylphenyl group .

Scientific Research Applications

Cardiovascular and Toxicological Effects

  • The cardiovascular effects of similar compounds, such as 1-(3-fluorophenyl)-2-isopropyl-aminoethanol, show that these chemicals can act as weak pressor agents. The pressor activity decreases with alkyl substitution, shifting towards depressor effects in larger amino alkyl groups. The toxicity of these compounds is comparatively low, with depressor amines having higher toxicity (Lands, 1952).

Synthesis and Applications in Medicine

  • Butyl[(3-fluoro-4-methylphenyl)methyl]amine derivatives are important intermediates in the synthesis of medications such as Repaglinide, an oral diabetes medicine. One such derivative, 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, is synthesized through a series of reactions including Grignard reaction and catalytic hydrogenation (Liu, Huang, & Zhang, 2011).

Role in Chemical Synthesis and Crystallography

  • Compounds related to Butyl[(3-fluoro-4-methylphenyl)methyl]amine, such as N-butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine, have been synthesized and characterized, providing insights into their molecular and crystal structures. These findings have implications for chemical synthesis and the understanding of molecular interactions (Wawrzycka-Gorczyca et al., 2011).

Analytical Chemistry Applications

  • Derivatives of Butyl[(3-fluoro-4-methylphenyl)methyl]amine are used as reagents in analytical chemistry. For instance, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a similar compound, serves as a chiral resolution reagent for determining the enantiomeric excess of α-chiral amines (Rodríguez-Escrich et al., 2005).

Antioxidant Properties and Biological Activity

  • Related compounds demonstrate significant antioxidant properties and biological activities. For example, novel 1,2,3-triazole-containing nitrones exhibit strong antioxidant ability and inhibitory effects on enzymes like soybean lypoxygenase (Hadjipavlou-Litina et al., 2022).

Applications in Organic Electronics

  • Certain amine-based derivatives serve as acceptor and cathode interfacial materials in polymer solar cells, demonstrating their potential in organic electronics. These compounds can facilitate efficient energy conversion and may influence the development of novel solar cell technologies (Lv et al., 2014).

Antitumor Activity

  • Some derivatives of Butyl[(3-fluoro-4-methylphenyl)methyl]amine exhibit antitumor properties. For example, 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide shows inhibitory effects on the proliferation of certain cancer cell lines (Hao et al., 2017).

properties

IUPAC Name

N-[(3-fluoro-4-methylphenyl)methyl]butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN/c1-3-4-7-14-9-11-6-5-10(2)12(13)8-11/h5-6,8,14H,3-4,7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLTWYVBRJUEDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCC1=CC(=C(C=C1)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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